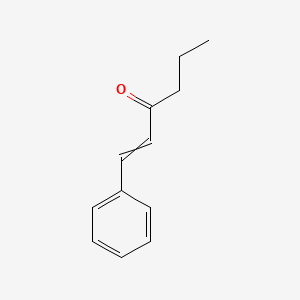

1-Phenylhex-1-en-3-one

Descripción

Structure

3D Structure

Propiedades

Fórmula molecular |

C12H14O |

|---|---|

Peso molecular |

174.24 g/mol |

Nombre IUPAC |

1-phenylhex-1-en-3-one |

InChI |

InChI=1S/C12H14O/c1-2-6-12(13)10-9-11-7-4-3-5-8-11/h3-5,7-10H,2,6H2,1H3 |

Clave InChI |

AEKQOHMTVGQNDM-UHFFFAOYSA-N |

SMILES canónico |

CCCC(=O)C=CC1=CC=CC=C1 |

Origen del producto |

United States |

Advanced Synthetic Methodologies for 1 Phenylhex 1 En 3 One and Its Key Analogues

Direct Synthesis Strategies for 1-Phenylhex-1-en-3-one

Direct synthetic routes to this compound primarily involve the formation of the carbon-carbon double bond through condensation reactions or the manipulation of pre-existing functional groups. These methods are often valued for their atom economy and straightforward reaction pathways.

Base-Catalyzed Condensation Approaches

Base-catalyzed reactions represent a classical and widely employed strategy for the construction of the enone scaffold. These methods typically rely on the generation of an enolate nucleophile which then attacks a carbonyl electrophile.

The most prominent method for synthesizing this compound is the Claisen-Schmidt condensation, a type of crossed aldol (B89426) condensation. lookchem.com This reaction involves the base-catalyzed condensation between an aromatic aldehyde lacking α-hydrogens, such as benzaldehyde (B42025), and a ketone containing α-hydrogens, in this case, 2-pentanone. lookchem.comnih.gov

The reaction mechanism begins with the deprotonation of an α-hydrogen from 2-pentanone by a base (e.g., hydroxide) to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzaldehyde. The resulting β-hydroxy ketone intermediate, 1-phenyl-1-hydroxyhexan-3-one, readily undergoes dehydration under the reaction conditions to yield the conjugated α,β-unsaturated ketone, this compound. This dehydration step is often spontaneous, driven by the formation of a stable, conjugated system. nih.gov

Various bases can be used to catalyze the reaction, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) being the most common due to their effectiveness and low cost. acs.org The reaction is typically carried out in a protic solvent like ethanol (B145695) or a water-ethanol mixture at room temperature or with gentle heating. masterorganicchemistry.comorganic-chemistry.org Solvent-free methods using solid NaOH and grinding techniques have also been reported to give quantitative yields for similar chalcone (B49325) syntheses. khanacademy.org

| Catalyst | Solvent | Typical Temperature | Reported Yields (for Chalcones) |

|---|---|---|---|

| Sodium Hydroxide (NaOH) | Ethanol/Water | Room Temperature - 40°C | 90-96% acs.org |

| Potassium Hydroxide (KOH) | Ethanol | 40°C | 88-94% acs.org |

| Barium Hydroxide (Ba(OH)₂) | Not specified | Not specified | 88-98% acs.org |

| Solid NaOH (Grinding) | Solvent-free | Room Temperature | ~99% khanacademy.org |

Transformations from Alkyne Precursors

Alkynes serve as versatile precursors for the synthesis of enones through various transformations, including direct functionalization and rearrangement reactions. These methods offer alternative pathways that can be advantageous depending on substrate availability and desired stereochemistry.

The ynone, 1-phenylhex-1-yn-3-one, is a key intermediate that can be readily converted to this compound through partial reduction (hydrogenation). The synthesis of such ynones is typically achieved by the acylation of a terminal alkyne. lookchem.com

A common route involves the deprotonation of phenylacetylene (B144264) with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form the corresponding lithium phenylacetylide. This potent nucleophile is then reacted with an acylating agent like butyryl chloride or butanoic anhydride (B1165640) to furnish the desired 1-phenylhex-1-yn-3-one.

More recently, transition metal-catalyzed methods have been developed that avoid the need for stoichiometric organometallic reagents. For example, a copper(I) iodide/TMEDA catalytic system can facilitate the coupling of terminal alkynes with acid chlorides under solvent-free conditions at room temperature, providing ynones in high yields. lookchem.com This approach offers milder reaction conditions and broader functional group tolerance.

The Meyer-Schuster rearrangement is a classic acid-catalyzed isomerization of secondary and tertiary propargyl alcohols to α,β-unsaturated ketones. nih.gov In this context, the rearrangement of 1-phenyl-1-hexyn-3-ol (B167968) serves as a direct route to this compound.

The traditional mechanism involves the protonation of the alcohol, followed by a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to the more stable enone product. nih.gov While effective, this reaction often requires harsh acidic conditions.

Modern advancements have led to the development of milder and more selective catalytic systems. Transition metal catalysts, particularly those based on gold, have proven highly effective for this transformation. lookchem.comchemicalbook.com Gold catalysts act as π-acids, activating the alkyne towards nucleophilic attack by the hydroxyl group, facilitating the rearrangement under significantly milder conditions than traditional strong acids. chemicalbook.com This has expanded the scope of the Meyer-Schuster rearrangement to include substrates with acid-sensitive functional groups. lookchem.com A study on the gold-catalyzed rearrangement of the isomeric 1-phenyl-1-hexyn-3-ol to 1-phenylhex-2-en-1-one reported a 64.22% yield using a PPh₃AuNTf₂ catalyst in toluene (B28343) at 60°C. lookchem.com

Synthesis of Substituted this compound Derivatives

The synthesis of substituted analogues of this compound is crucial for developing structure-activity relationships in various chemical and biological studies. The Claisen-Schmidt condensation is particularly well-suited for this purpose, offering a straightforward method to introduce a wide range of substituents.

By selecting appropriately substituted benzaldehydes, derivatives with various functional groups on the phenyl ring can be readily prepared. Both electron-donating and electron-withdrawing groups are generally well-tolerated in this reaction. For instance, reacting 4-methylacetophenone with 3-nitrobenzaldehyde (B41214) is a common undergraduate experiment to produce a substituted chalcone. Similarly, using substituted 2-pentanones would allow for modification of the alkyl portion of the molecule, although the availability of these starting materials can be more limited.

The versatility of this approach allows for the systematic modification of the electronic and steric properties of the final compound.

| Substituted Benzaldehyde | Ketone | Expected Product |

|---|---|---|

| 4-Chlorobenzaldehyde | 2-Pentanone | 1-(4-chlorophenyl)hex-1-en-3-one |

| 4-Methoxybenzaldehyde | 2-Pentanone | 1-(4-methoxyphenyl)hex-1-en-3-one |

| 3-Nitrobenzaldehyde | 2-Pentanone | 1-(3-nitrophenyl)hex-1-en-3-one |

| Benzaldehyde | 1-Cyclohexylpropan-1-one | 4-cyclohexyl-1-phenylhex-1-en-3-one |

Synthesis of 5-Methyl-1-phenylhex-1-en-3-one

The synthesis of 5-methyl-1-phenylhex-1-en-3-one is achieved through the Claisen-Schmidt condensation, a reliable method for the formation of α,β-unsaturated ketones. wikipedia.orgcutm.ac.in This reaction involves the cross-aldol condensation of an aromatic aldehyde with a ketone that possesses α-hydrogens. scribd.com In this specific synthesis, benzaldehyde is reacted with 5-methylhexan-3-one (B1204226) in the presence of a base, such as sodium hydroxide, and a solvent, typically ethanol.

The reaction proceeds via the deprotonation of the α-carbon of 5-methylhexan-3-one by the base to form an enolate ion. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated system of 5-methyl-1-phenylhex-1-en-3-one. cutm.ac.in

Reaction Scheme:

Table 1: Reactants for the Synthesis of 5-Methyl-1-phenylhex-1-en-3-one

| Reactant | Structure | Role |

| Benzaldehyde | C₆H₅CHO | Aromatic Aldehyde |

| 5-Methylhexan-3-one | CH₃CH₂COCH₂CH(CH₃)₂ | Ketone with α-hydrogens |

| Sodium Hydroxide | NaOH | Base Catalyst |

| Ethanol | C₂H₅OH | Solvent |

Approaches to Highly Functionalized this compound Analogues

The synthesis of highly functionalized analogues of this compound can be achieved through two primary strategies: the use of substituted starting materials in a Claisen-Schmidt condensation or the post-synthesis modification of the chalcone scaffold.

Strategy 1: Utilization of Substituted Starting Materials

This approach involves the Claisen-Schmidt condensation of variously substituted benzaldehydes or acetophenones. scholarsresearchlibrary.comrasayanjournal.co.in By choosing starting materials with desired functional groups on the aromatic rings, a diverse library of chalcone analogues can be synthesized directly. ijarsct.co.in For example, reacting a substituted benzaldehyde with an appropriate ketone will yield a this compound analogue with functionalization on the phenyl ring. Similarly, using a substituted acetophenone (B1666503) derivative can introduce functionalities at other positions of the molecule. This method offers a straightforward way to access a wide range of analogues with varied electronic and steric properties. jchemrev.com

Table 2: Examples of Substituted Starting Materials for the Synthesis of Functionalized Analogues

| Substituted Benzaldehyde | Substituted Acetophenone | Resulting Analogue Feature |

| 4-Chlorobenzaldehyde | Acetophenone | Chloro-substituted phenyl ring |

| 3-Nitrobenzaldehyde | 4-Methylacetophenone | Nitro-substituted phenyl ring and a methyl group on the ketone-derived portion |

| 4-Hydroxybenzaldehyde | 2-Hydroxyacetophenone | Hydroxy-substituted phenyl rings on both sides of the enone moiety |

Strategy 2: Post-Synthesis Modification

This strategy involves the chemical modification of the pre-formed this compound scaffold. The α,β-unsaturated carbonyl system in the chalcone core is a versatile functional group that can undergo various chemical transformations. jchemrev.com One of the most common modifications is the Michael addition, where a nucleophile adds to the β-carbon of the enone system. chemrevlett.comresearchgate.net

This reaction is particularly useful for introducing a wide array of functional groups. For instance, the Michael addition of nitromethane (B149229) to a chalcone derivative introduces a nitroalkyl group. chemrevlett.comedu.krd Other nucleophiles such as thiols can also be employed to generate thioether derivatives. nih.gov This approach allows for the late-stage functionalization of the molecule, providing access to analogues that may not be readily available through the direct condensation approach.

Table 3: Examples of Post-Synthesis Modification Reactions

| Reaction | Reagent | Functional Group Introduced |

| Michael Addition | Nitromethane | Nitroalkyl group |

| Michael Addition | Thiophenol | Phenylthio group |

| Huisgen Cycloaddition | 2-Azidoethan-1-ol | Triazole ring with a hydroxyethyl (B10761427) group |

Mechanistic Investigations and Reactivity Profiles of 1 Phenylhex 1 En 3 One

Studies on Conjugate Addition Reactions of 1-Phenylhex-1-en-3-one

The reactivity of this compound is significantly influenced by its α,β-unsaturated ketone framework, which makes it a substrate for various addition reactions. The conjugated system allows for 1,4-addition (conjugate addition) of nucleophiles, a characteristic and widely studied reaction pathway for such compounds.

In the context of developing novel olefin transformations, the (salen)Mn(III) catalysis system has been explored for reactions beyond classical epoxidation. nih.govrsc.org One such development is the three-component reaction of aldehydes, olefins, and sodium azide to achieve acylazidation. nih.govrsc.org This process is notable as it introduces both a carbonyl and an azido group across a double bond. nih.govrsc.org

A key investigation into the mechanism of this transformation sought to determine if a Lewis acid-catalyzed conjugate addition pathway was operative. To test this hypothesis, a direct reaction between (E)-1-phenylhex-1-en-3-one and sodium azide was attempted under the catalysis of (salen)Mn(III) C1, both with and without the presence of an oxidant like iodosobenzene (PhIO). The experiments, however, failed to yield the expected conjugate addition product. nih.gov This outcome strongly suggests that the (salen)Mn(III)-catalyzed acylazidation of olefins does not proceed through a simple conjugate addition of azide to the α,β-unsaturated ketone. nih.gov Instead, the reaction is understood to be initiated by the formation of an oxomanganese(v) species which is capable of abstracting a hydrogen atom from a substrate C-H bond, leading to a radical-mediated pathway. nih.govrsc.org

Table 1: Outcome of (salen)Mn(III)-Catalyzed Reaction with this compound

| Reactants | Catalyst | Oxidant | Result |

| (E)-1-phenylhex-1-en-3-one, Sodium azide | (salen)Mn(III) C1 | PhIO | No conjugate addition product observed |

| (E)-1-phenylhex-1-en-3-one, Sodium azide | (salen)Mn(III) C1 | None | No conjugate addition product observed |

The α,β-unsaturated ketone moiety in this compound is an archetypal Michael acceptor. This system is characterized by an electrophilic β-carbon, making it susceptible to attack by a wide range of soft nucleophiles in a conjugate or 1,4-addition reaction. This class of reactions is a cornerstone in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.

While specific studies detailing an exhaustive list of nucleophilic additions to this compound are not detailed in the provided context, the general reactivity of activated alkynes and alkenes provides a strong framework for understanding its behavior. Nucleophiles such as thiols, amines, and alcohols are excellent candidates for conjugate addition to this system. acs.org The efficiency and outcome of these reactions can be highly dependent on the specific reaction conditions, including the choice of catalyst and solvent. acs.org The use of such reactions is extensive, particularly in the construction of heterocyclic compounds and for the conjugation of biomolecules. acs.org

Stereoselective Transformations and Isomerization Dynamics

The planar nature of the double bond and the adjacent carbonyl group in this compound give rise to considerations of stereochemistry, including the potential for E/Z isomerism and the stereochemical outcomes of reactions at the prochiral centers.

The carbon-carbon double bond in this compound can exist as either the E (trans) or Z (cis) isomer. The interconversion between these isomers, or isomerization, can often be induced by photochemical means. Studies on related compounds with conjugated systems demonstrate this phenomenon. For instance, molecules featuring similar structural motifs can exhibit fully reversible E-Z photochromism upon exposure to UV and visible light. researchgate.net

In a study of a related photoswitchable molecule, selective excitation of the E isomer with 254 nm UV light led to its conversion to the Z isomer. researchgate.net This transformation was accompanied by noticeable changes in the compound's spectroscopic properties. The process could be monitored by observing changes in the UV-Vis absorption spectrum, where the intensity of certain bands changes with exposure time, and by ¹H NMR spectroscopy, which can track the appearance of signals corresponding to the new isomer. researchgate.net The reverse reaction, from the Z back to the E isomer, could be achieved by irradiation with visible light. researchgate.net Such isomerization processes are often governed by first-order kinetics. researchgate.net

Table 2: Spectroscopic Changes upon E → Z Isomerization in a Related Photoswitchable Compound

| Spectroscopic Method | Observation |

| UV-Vis | The band at 400 nm becomes broad and its intensity increases with exposure to 254 nm light. researchgate.net |

| Fluorescence | The E isomer shows two peaks at 440 and 470 nm, while the Z isomer has a less intense single band at 480 nm. researchgate.net |

| Visual | A color change from yellow (E isomer) to intense orange (Z isomer) is observed. researchgate.net |

The synthesis of derivatives from this compound can lead to the formation of new stereocenters, making stereocontrol a critical aspect of its chemistry. For example, the reduction of the carbonyl group or the double bond can generate chiral centers. The stereochemical outcome of such reactions is often dictated by the reagents and catalysts employed.

In the broader field of catalysis, chiral (salen)Mn(III) complexes are well-known for their application in asymmetric epoxidation of unfunctionalized olefins. researchgate.netnih.gov These reactions are of significant industrial and pharmacological importance for producing enantiomerically pure epoxides. researchgate.netnih.gov The chirality of the salen ligand directs the approach of the oxidant to the olefin, thereby favoring the formation of one enantiomer of the epoxide over the other. The enantiomeric excess (e.e.) of these reactions can be quite high, indicating a high degree of stereochemical control. researchgate.net While not a direct derivatization of this compound, this illustrates a powerful strategy for controlling stereochemical outcomes in reactions involving related functional groups.

Exploration of Radical Pathways and Other Reaction Mechanisms

Beyond ionic pathways like conjugate addition, the reactivity of this compound can also be explored through radical mechanisms. As mentioned previously, the (salen)Mn(III)-catalyzed acylazidation of olefins provides a clear example of a non-ionic pathway. nih.govrsc.org

Advanced Spectroscopic Characterization and Elucidation of 1 Phenylhex 1 En 3 One Structure

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for elucidating the carbon-hydrogen framework of 1-Phenylhex-1-en-3-one.

Comprehensive ¹H NMR and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound provides precise information about the chemical environment of the protons. The phenyl group protons typically appear as a complex multiplet in the aromatic region (δ 7.2-7.6 ppm). The vinyl protons (H-1 and H-2) exhibit characteristic chemical shifts due to the deshielding effect of the conjugated system, with H-1 (α to the phenyl group) resonating further downfield than H-2 (α to the carbonyl group). The protons of the propyl group (H-4, H-5, and H-6) show distinct signals in the aliphatic region of the spectrum.

The ¹³C NMR spectrum offers complementary information regarding the carbon skeleton. The carbonyl carbon (C-3) is readily identified by its characteristic downfield chemical shift (around δ 198-202 ppm). The carbons of the phenyl group and the double bond (C-1 and C-2) resonate in the δ 120-145 ppm range. The aliphatic carbons of the propyl group (C-4, C-5, and C-6) are found in the upfield region of the spectrum.

¹H NMR Data for this compound (Predicted)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| H-6 | ~0.95 | t | ~7.4 |

| H-5 | ~1.65 | sextet | ~7.4 |

| H-4 | ~2.70 | t | ~7.4 |

| H-2 | ~6.70 | d | ~16.0 |

| H-1 | ~7.50 | d | ~16.0 |

| Phenyl-H | ~7.30-7.60 | m | - |

¹³C NMR Data for this compound (Predicted)

| Carbon | Chemical Shift (ppm) |

| C-6 | ~13.8 |

| C-5 | ~17.5 |

| C-4 | ~41.0 |

| C-2 | ~128.0 |

| Phenyl C-para | ~130.5 |

| Phenyl C-ortho/meta | ~128.5-129.5 |

| Phenyl C-ipso | ~134.5 |

| C-1 | ~144.0 |

| C-3 | ~200.5 |

Application of Two-Dimensional NMR for Structural Assignment

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR experiments such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are invaluable. A COSY spectrum would reveal the coupling between adjacent protons, for instance, the correlation between the H-1 and H-2 vinyl protons, and the sequential couplings within the propyl chain (H-4 with H-5, and H-5 with H-6). An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom. Further confirmation of the structure can be obtained from a Heteronuclear Multiple Bond Correlation (HMBC) experiment, which shows correlations between protons and carbons that are two or three bonds apart. This would be particularly useful in confirming the connectivity around the carbonyl group and the phenyl ring.

Vibrational Spectroscopy: Infrared (IR) Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in this compound. The most prominent absorption band is the C=O stretching vibration of the conjugated ketone, which typically appears in the region of 1660-1685 cm⁻¹. The C=C stretching vibration of the α,β-unsaturated system is observed around 1615-1640 cm⁻¹. The aromatic C=C stretching vibrations of the phenyl group are found in the 1450-1600 cm⁻¹ range. The C-H stretching vibrations of the aromatic and vinyl groups are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the propyl group appear just below 3000 cm⁻¹.

Key IR Absorption Bands for this compound (Predicted)

| Functional Group | Wavenumber (cm⁻¹) |

| C-H (Aromatic/Vinyl) | 3020-3080 |

| C-H (Aliphatic) | 2870-2960 |

| C=O (Conjugated Ketone) | 1660-1685 |

| C=C (Alkene) | 1615-1640 |

| C=C (Aromatic) | 1450-1600 |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (MS, HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. For this compound (C₁₂H₁₄O), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) of 174.10. High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy.

The fragmentation pattern in the mass spectrum is characteristic of α,β-unsaturated ketones. Common fragmentation pathways include:

α-cleavage: Cleavage of the bond adjacent to the carbonyl group. Loss of the propyl radical (•C₃H₇) would result in a fragment ion at m/z 103, corresponding to [C₆H₅CH=CHCO]⁺.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds with a γ-hydrogen. In this case, it is not a primary fragmentation pathway.

Cleavage of the vinyl group: Loss of a styryl radical (C₆H₅CH=CH•) would lead to a fragment at m/z 71, corresponding to the propylacylium ion [CH₃CH₂CH₂CO]⁺.

Phenyl group fragmentation: A prominent peak at m/z 77 is characteristic of the phenyl cation [C₆H₅]⁺.

Major Predicted Mass Spectral Fragments for this compound

| m/z | Fragment Ion |

| 174 | [C₁₂H₁₄O]⁺ (Molecular Ion) |

| 105 | [C₆H₅CO]⁺ |

| 103 | [C₆H₅CH=CHCO]⁺ |

| 77 | [C₆H₅]⁺ |

| 71 | [CH₃CH₂CH₂CO]⁺ |

X-ray Diffraction Studies for Solid-State Structure Determination of Derivatives

Computational Chemistry and Theoretical Insights into 1 Phenylhex 1 En 3 One

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of 1-Phenylhex-1-en-3-one and predicting its reactivity. These methods provide detailed information about the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying α,β-unsaturated ketones like this compound. DFT methods are used to determine the ground-state electronic structure, molecular orbitals, and various reactivity descriptors. For a molecule like this compound, DFT calculations can map out the electron density, highlighting the electron-rich and electron-deficient regions of the molecule. This information is crucial for predicting how the molecule will interact with other chemical species.

The conjugated system, which includes the phenyl ring, the carbon-carbon double bond, and the carbonyl group, is of particular interest. DFT calculations can quantify the extent of electron delocalization across this system. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Furthermore, DFT can be used to calculate conceptual DFT descriptors such as electronegativity, chemical hardness, and the Fukui function. These descriptors provide a quantitative basis for predicting the most likely sites for nucleophilic and electrophilic attack. For this compound, the carbonyl carbon and the β-carbon of the enone system are expected to be the primary electrophilic sites, a prediction that can be substantiated by DFT calculations.

Illustrative data from a hypothetical DFT calculation on this compound is presented in the table below. This data is representative of what would be expected for a molecule of this class.

| Calculated Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -2.0 eV |

| HOMO-LUMO Gap | 4.5 eV |

| Dipole Moment | 3.2 D |

| Mulliken Charge on Cα | -0.25 |

| Mulliken Charge on Cβ | +0.15 |

| Mulliken Charge on Carbonyl Carbon | +0.45 |

| Mulliken Charge on Carbonyl Oxygen | -0.50 |

Conformational Analysis and Stability Studies

For this compound, the most significant conformational flexibility arises from rotation around the single bonds within the molecule, particularly the bond connecting the carbonyl group to the Cα-Cβ double bond and the bond connecting the phenyl ring to the double bond. This leads to the possibility of different planar and non-planar arrangements.

The two primary planar conformers of the enone moiety are the s-cis and s-trans isomers, where the "s" refers to the single bond between the carbonyl group and the double bond. In the s-trans conformer, the carbonyl group and the double bond are on opposite sides of the single bond, while in the s-cis conformer, they are on the same side. Computational studies on similar α,β-unsaturated ketones often show that the s-trans conformer is slightly more stable due to reduced steric hindrance.

The orientation of the phenyl group relative to the enone backbone also contributes to the conformational landscape. The planarity of the conjugated system is a key factor in its stability, with deviations from planarity leading to a decrease in electronic delocalization and an increase in energy.

A potential energy surface scan, performed using computational methods, can map the energy of the molecule as a function of the dihedral angles of the rotatable bonds. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, corresponding to the energy barriers for interconversion.

The following table provides hypothetical relative energies for the key conformers of this compound, as would be determined by computational analysis.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) |

|---|---|---|

| s-trans (planar) | 0.00 | O=C-C=C: ~180° |

| s-cis (planar) | 1.5 | O=C-C=C: ~0° |

| s-trans (non-planar phenyl) | 2.8 | C=C-C(phenyl)-C: ~30° |

| s-cis (non-planar phenyl) | 4.2 | C=C-C(phenyl)-C: ~30° |

Computational Elucidation of Reaction Mechanisms

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. For this compound, a key reaction of interest is the Michael addition, a conjugate addition of a nucleophile to the β-carbon of the α,β-unsaturated ketone.

Theoretical calculations can be used to model the entire reaction pathway of a Michael addition to this compound. This involves identifying the structures of the reactants, transition states, intermediates, and products along the reaction coordinate. By calculating the energies of these species, an energy profile for the reaction can be constructed, which provides insights into the reaction's feasibility and kinetics.

A typical computational study of a Michael addition would involve the following steps:

Optimization of Reactant Geometries: The three-dimensional structures of this compound and the chosen nucleophile are optimized to find their lowest energy conformations.

Locating the Transition State: A search for the transition state structure is performed. The transition state is a first-order saddle point on the potential energy surface, and its structure reveals the geometry of the molecules at the point of highest energy during the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to confirm that the located transition state connects the reactants and the intermediate/product of the addition.

Optimization of Intermediate and Product Geometries: The structures of any intermediates and the final product are optimized.

These calculations can be performed in the gas phase or with the inclusion of a solvent model to simulate more realistic reaction conditions. The insights gained from such studies can help in understanding the stereoselectivity and regioselectivity of the reaction.

Below is an illustrative energy profile for a hypothetical Michael addition reaction of a generic nucleophile (Nu⁻) to this compound, as determined by computational methods.

| Reaction Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (this compound + Nu⁻) | 0.0 |

| Transition State | +12.5 |

| Enolate Intermediate | -5.0 |

| Product | -20.0 |

Development and Application of 1 Phenylhex 1 En 3 One As a Synthetic Building Block

Strategic Use in Organic Synthesis as an Enone Synthon

The chemical reactivity of 1-Phenylhex-1-en-3-one is dominated by its enone functionality, which positions it as a quintessential Michael acceptor in organic synthesis. wikipedia.org The conjugation of the carbonyl group with the olefinic double bond results in a polarized system, rendering the β-carbon electrophilic and susceptible to attack by a wide array of nucleophiles. masterorganicchemistry.com This 1,4-conjugate addition, commonly known as the Michael reaction, is a cornerstone of carbon-carbon bond formation, enabling the construction of more elaborate molecular skeletons. wikipedia.org

In this role, this compound serves as a synthon for a 1,5-dicarbonyl or related structural motif. The general mechanism involves the addition of a "Michael donor," typically a soft nucleophile like an enolate, amine, or thiol, to the β-position of the enone. wikipedia.orgmasterorganicchemistry.com This process is often initiated by a base that deprotonates the donor, generating the active nucleophile. The subsequent attack on the enone and protonation of the resulting enolate intermediate yields the final adduct. masterorganicchemistry.com The versatility of this reaction allows for the introduction of various functional groups and the extension of the carbon chain, highlighting the strategic importance of this compound.

| Michael Donor (Nucleophile) | Resulting Product Class | Significance |

|---|---|---|

| Enolates (from ketones, esters, malonates) | 1,5-Dicarbonyl Compounds | Key intermediates for cyclization reactions (e.g., Robinson annulation). youtube.com |

| Amines (primary, secondary) | β-Amino Ketones | Building blocks for nitrogen-containing heterocycles and pharmaceuticals. |

| Thiols | β-Thio Ketones | Used in the synthesis of sulfur-containing compounds and for introducing protecting groups. |

| Organocuprates (Gilman reagents) | β-Alkylated Ketones | Efficient formation of C-C bonds by adding alkyl or aryl groups. |

Role in the Synthesis of Diverse Organic Frameworks (e.g., spirooxindole derivatives utilizing α,β-unsaturated ketones)

Beyond its role in Michael additions, this compound and similar α,β-unsaturated ketones are instrumental in the synthesis of complex heterocyclic frameworks through cycloaddition reactions. A prominent example is the construction of spirooxindole derivatives, which are core structures in many biologically active compounds.

In these syntheses, the enone acts as a dipolarophile in a [3+2] cycloaddition reaction. This multicomponent reaction typically involves the in situ generation of a dipole, such as an azomethine ylide, from the condensation of isatin (B1672199) (or its derivatives) and an amino acid like L-proline or sarcosine. The highly reactive ylide then undergoes a cycloaddition with the C=C bond of the α,β-unsaturated ketone. This process allows for the rapid and often stereoselective assembly of complex spiro-pyrrolidine or pyrrolizidine (B1209537) ring systems fused to the oxindole (B195798) core. The use of enones like this compound is crucial as their electronic properties and steric profile influence the regioselectivity and stereochemical outcome of the cycloaddition, leading to highly functionalized and structurally diverse spirocyclic molecules.

Precursor in the Generation of Complex Organic Molecules

The utility of this compound extends to its role as a foundational precursor for generating more intricate molecular structures. The products derived from its initial transformations serve as versatile intermediates for subsequent, more complex synthetic steps.

For instance, the 1,5-dicarbonyl compounds formed via the Michael addition are primed for intramolecular cyclization reactions. A classic example is the Robinson annulation, where the Michael adduct undergoes an intramolecular aldol (B89426) condensation to form a six-membered ring, a common motif in steroids and terpenes.

Furthermore, multicomponent reactions (MCRs) involving this compound provide a powerful strategy for rapidly building molecular complexity. In these one-pot syntheses, the enone can react with two or more other components in a cascade sequence to form elaborate heterocyclic systems like dihydropyrimidines, pyridazinones, or chromenes. rsc.orgrsc.org This approach is highly atom-economical and efficient, allowing for the creation of diverse molecular libraries from a single, versatile precursor. The spirooxindole frameworks synthesized as described previously are themselves advanced intermediates that can be further elaborated, demonstrating how this compound serves as a key entry point into the synthesis of complex, high-value organic molecules.

Principles of Green Chemistry in the Research and Development of 1 Phenylhex 1 En 3 One

Atom Economy Maximization in 1-Phenylhex-1-en-3-one Synthesis

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The primary synthetic route to this compound is the Claisen-Schmidt condensation of benzaldehyde (B42025) and 2-butanone (B6335102). This reaction, while effective, is a condensation reaction and thus inherently produces a byproduct, in this case, water.

The balanced chemical equation for this synthesis is:

C₆H₅CHO + CH₃CH₂COCH₃ → C₁₂H₁₄O + H₂O

The theoretical atom economy can be calculated using the molecular weights of the reactants and the desired product.

Calculation of Atom Economy for the Synthesis of this compound

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| Benzaldehyde | C₇H₆O | 106.12 |

| 2-Butanone | C₄H₈O | 72.11 |

| Total Reactant Mass | 178.23 | |

| This compound | C₁₂H₁₄O | 174.24 |

| Water | H₂O | 18.02 |

Atom Economy (%) = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) x 100

Atom Economy (%) = (174.24 / 178.23) x 100 ≈ 97.76%

While not 100%, an atom economy of approximately 97.76% is quite high, indicating that most of the atoms from the reactants are incorporated into the final product. Research in this area focuses on ensuring the reaction proceeds with high selectivity to prevent the formation of byproducts that would lower the effective atom economy.

Integration of Catalytic Methods for Enhanced Sustainability

Catalysts are essential for enhancing the sustainability of chemical syntheses by increasing reaction rates, allowing for milder reaction conditions, and improving selectivity, which in turn reduces energy consumption and waste generation. The synthesis of this compound via Claisen-Schmidt condensation is typically base-catalyzed.

Traditionally, homogeneous catalysts such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) have been used. However, these catalysts can be corrosive and difficult to separate from the reaction mixture, leading to neutralization and salt waste. Green chemistry encourages the use of heterogeneous catalysts, which are in a different phase from the reactants and can be easily recovered and reused.

Comparison of Catalytic Systems for Claisen-Schmidt Condensation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Homogeneous | NaOH, KOH | High activity, mild conditions | Difficult to separate, corrosive, generates salt waste upon neutralization |

| Heterogeneous | Calcined hydrotalcites, Zeolites, Functionalized resins | Easy separation and recyclability, reduced corrosion and waste | Can have lower activity than homogeneous counterparts, potential for leaching |

The development of solid base catalysts that are stable, reusable, and highly selective is a key area of research for the sustainable synthesis of this compound and related compounds.

Exploration of Safer Solvents and Reaction Media

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile (VOCs), flammable, and toxic. Green chemistry promotes the use of safer alternatives or, ideally, the elimination of solvents altogether.

For the synthesis of this compound, research has explored several greener approaches:

Water: As a solvent, water is non-toxic, non-flammable, and inexpensive. The Claisen-Schmidt condensation can be performed in aqueous media, often with the aid of a phase-transfer catalyst to facilitate the reaction between the organic reactants. nih.gov

Solvent-Free (Neat) Reactions: Conducting the reaction without a solvent is a highly desirable green chemistry approach. Solvent-free Claisen-Schmidt condensations have been shown to be effective, often with gentle heating or grinding of the reactants with a solid catalyst. This method significantly reduces waste and simplifies product purification.

Comparison of Reaction Media for the Synthesis of this compound

| Reaction Medium | Advantages | Disadvantages | Environmental Impact |

| Traditional Organic Solvents (e.g., Ethanol (B145695), Methanol) | Good solubility for reactants | Flammable, volatile, can be toxic | Contributes to air pollution, potential for soil and water contamination |

| Water | Non-toxic, non-flammable, inexpensive | Poor solubility for some organic reactants, may require phase-transfer catalysts | Benign |

| Solvent-Free | No solvent waste, simplified purification, often faster reaction rates | Can be challenging for solid reactants, potential for localized overheating | Minimal |

Energy Efficiency Considerations in Reaction Design

The fifth principle of green chemistry addresses the need for energy efficiency in chemical processes. Traditional methods often rely on prolonged heating, which consumes significant amounts of energy. Modern techniques aim to reduce energy consumption by lowering reaction temperatures and shortening reaction times.

Two key technologies that have been applied to the synthesis of α,β-unsaturated ketones like this compound are:

Microwave Irradiation: Microwaves provide rapid and uniform heating of the reaction mixture, which can dramatically reduce reaction times from hours to minutes. mdpi.comresearchgate.netmdpi.comresearchgate.net This localized heating can also lead to higher yields and cleaner reactions.

Ultrasound Irradiation: Sonication uses the energy of sound waves to create cavitation bubbles in the reaction mixture. clockss.orgmdpi.comnih.gov The collapse of these bubbles generates localized high temperatures and pressures, which can enhance reaction rates and yields, often at lower bulk temperatures than conventional heating.

Comparison of Energy Sources for Synthesis

| Energy Source | Typical Reaction Time | Energy Consumption | Mechanism |

| Conventional Heating | Hours | High | Conduction and convection |

| Microwave Irradiation | Minutes | Low to Moderate | Dielectric heating |

| Ultrasound Irradiation | Minutes to Hours | Low | Acoustic cavitation |

By utilizing these alternative energy sources, the synthesis of this compound can be made more energy-efficient and economically viable.

Waste Prevention and Minimization Strategies

The first principle of green chemistry, waste prevention, is the most important. It is better to prevent the formation of waste than to treat or clean it up after it has been created. In the synthesis of this compound, waste can be generated from several sources, including byproducts, unreacted starting materials, and the use of auxiliary substances like solvents and catalysts.

Strategies for waste prevention and minimization in this synthesis include:

Optimization of Reaction Conditions: Carefully controlling the stoichiometry of the reactants, reaction temperature, and time can maximize the yield of this compound and minimize the formation of byproducts from side reactions such as the self-condensation of 2-butanone or the Cannizzaro reaction of benzaldehyde.

Use of Selective Catalysts: Employing catalysts that are highly selective for the desired Claisen-Schmidt condensation helps to avoid the formation of unwanted side products.

Recycling of Catalysts and Solvents: When heterogeneous catalysts and greener solvents are used, their recovery and reuse can significantly reduce waste.

Solvent-Free Synthesis: As mentioned previously, eliminating the solvent is the most effective way to prevent solvent waste.

Summary of Waste Minimization Strategies

| Strategy | Impact on Waste Reduction |

| Reaction Optimization | Reduces byproducts and unreacted starting materials. |

| Use of Heterogeneous Catalysts | Allows for catalyst recovery and reuse, minimizing catalyst waste. |

| Use of Greener Solvents | Reduces the volume of toxic and hazardous waste. |

| Solvent-Free Conditions | Eliminates solvent waste entirely. |

| Energy-Efficient Methods | Reduces energy waste and associated environmental impact. |

By integrating these green chemistry principles, the research and development of this compound can move towards a more sustainable and environmentally responsible future.

Future Perspectives and Advanced Research Avenues for 1 Phenylhex 1 En 3 One

Design of Novel Catalytic Systems for Stereoselective Transformations

The development of catalytic systems that can control the stereochemical outcome of reactions involving 1-phenylhex-1-en-3-one is a significant area of future research. The focus is on creating highly efficient and selective catalysts for asymmetric transformations, which are crucial for the synthesis of enantiomerically pure compounds.

Organocatalysis has emerged as a powerful tool for stereoselective synthesis. libretexts.org Chiral small molecules, such as proline and its derivatives, can act as catalysts in reactions like the Michael addition to α,β-unsaturated ketones. libretexts.orgresearchgate.net Future work will likely involve the design of novel organocatalysts with enhanced stereocontrol and broader substrate scope for reactions with this compound. This includes the development of bifunctional catalysts that can activate both the nucleophile and the electrophile simultaneously, leading to higher enantioselectivities. researchgate.net

In addition to organocatalysts, the design of novel chiral metal complexes holds considerable promise. Transition metals like rhodium and palladium, when coordinated with chiral ligands, can catalyze a variety of asymmetric reactions, including reductions and conjugate additions. nih.govmdpi.comresearchgate.net Research in this area will focus on developing new ligand architectures that can create a highly specific chiral environment around the metal center, thereby directing the stereochemical course of the reaction with this compound. The exploration of heterobimetallic chiral reagents and chiral sodium glycerophosphate catalysts are also emerging as promising avenues. nih.govpreprints.org

The following table summarizes potential novel catalytic systems for stereoselective transformations of this compound:

| Catalyst Type | Potential Application for this compound | Key Research Focus |

| Chiral Organocatalysts | Asymmetric Michael Addition, Aldol (B89426) Reactions | Design of novel bifunctional catalysts, expanding substrate scope. |

| Chiral Metal Complexes | Asymmetric Hydrogenation, Conjugate Addition | Development of new chiral ligands for enhanced stereocontrol. |

| Heterobimetallic Reagents | Asymmetric Reductions | Exploration of synergistic effects between different metals. |

| Chiral Phosphate Catalysts | Enantioselective Michael Additions | Understanding the reaction mechanism and expanding applicability. |

Advanced Spectroscopic Characterization Techniques for In Situ Reaction Monitoring

Understanding the kinetics and mechanism of reactions involving this compound is crucial for process optimization and control. Advanced spectroscopic techniques that allow for in situ and real-time monitoring are becoming increasingly important in this regard.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, can provide valuable information about the changes in functional groups during a reaction. For instance, the C=O and C=C stretching vibrations of the enone moiety in this compound can be monitored in real-time to follow the progress of a reaction. eurjchem.comfabad.org.tr Future advancements may involve the use of fiber-optic probes for remote and non-invasive monitoring of reactions in various environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for reaction monitoring. researchgate.netrsc.org Variable-temperature NMR studies can provide insights into reaction intermediates and transition states. nih.gov The development of rapid NMR techniques and flow-through NMR cells will facilitate the real-time analysis of reaction mixtures, providing detailed kinetic and mechanistic data for transformations of this compound.

The following table outlines advanced spectroscopic techniques and their potential applications for in situ monitoring of reactions involving this compound:

| Spectroscopic Technique | Information Provided | Potential Application |

| In situ FT-IR Spectroscopy | Changes in functional groups (e.g., C=O, C=C) | Monitoring reaction kinetics and conversion. |

| Real-time Raman Spectroscopy | Vibrational modes of reactants, intermediates, and products | Studying reaction mechanisms and identifying transient species. |

| Operando NMR Spectroscopy | Structural information of species in the reaction mixture | Elucidating reaction pathways and determining kinetic parameters. |

Rational Design of Derivatives with Tunable Reactivity

The reactivity of this compound can be finely tuned by introducing different substituents on its aromatic ring or at the α- or β-positions of the enone system. The rational design of such derivatives with predictable and controllable reactivity is a key area for future research.

The electronic properties of substituents on the phenyl ring can significantly influence the electrophilicity of the β-carbon in the Michael acceptor system. nih.govmdpi.com Electron-withdrawing groups are expected to increase the reactivity towards nucleophiles, while electron-donating groups may decrease it. jchemrev.com A systematic study of these substituent effects, potentially using Hammett plots, can lead to a quantitative understanding of the structure-reactivity relationship. libretexts.org This knowledge will enable the design of this compound derivatives with tailored reactivity for specific synthetic applications. nih.gov

Computational chemistry, particularly Density Functional Theory (DFT), can play a crucial role in the rational design of derivatives. dntb.gov.ua By calculating parameters such as the partial charge on the β-carbon and the LUMO energy of the enone system, it is possible to predict the reactivity of different derivatives before their synthesis. This computational pre-screening can significantly accelerate the discovery of derivatives with desired reactivity profiles.

The following table presents a summary of strategies for the rational design of this compound derivatives with tunable reactivity:

| Design Strategy | Effect on Reactivity | Potential Application |

| Introduction of Electron-Withdrawing Groups | Increased electrophilicity of the β-carbon | Enhanced reactivity in Michael additions. |

| Introduction of Electron-Donating Groups | Decreased electrophilicity of the β-carbon | Modulated reactivity for selective transformations. |

| Modification of the α- or β-position | Steric and electronic effects on the enone system | Control of regioselectivity and stereoselectivity. |

| Computational Modeling (DFT) | Prediction of reactivity parameters | Pre-screening of virtual derivatives. |

Integration with High-Throughput Experimentation and Machine Learning in Chemical Synthesis

The fields of high-throughput experimentation (HTE) and machine learning (ML) are poised to revolutionize the discovery and optimization of chemical reactions. nih.gov Applying these technologies to the synthesis and transformations of this compound will undoubtedly accelerate progress.

HTE allows for the rapid screening of a large number of reaction parameters, such as catalysts, solvents, and temperatures, in a parallel fashion. rsc.orgthermofisher.com This can be particularly useful for optimizing the synthesis of this compound itself, or for discovering new reactions and catalysts for its transformation. The use of microplate formats and robotic liquid handling can significantly increase the efficiency of this process.

Machine learning algorithms can be trained on the large datasets generated by HTE to build predictive models for reaction outcomes, such as yield and stereoselectivity. arxiv.orgarxiv.orgnih.govscite.airsc.org These models can then be used to guide the design of new experiments, leading to a more efficient optimization process. Bayesian optimization is a particularly powerful ML technique that can iteratively suggest the next best experiment to perform to achieve a desired outcome. chimia.chyoutube.com

The integration of HTE and ML can create a closed-loop system for automated reaction discovery and optimization, where a robot performs experiments, an ML algorithm analyzes the data and suggests new experiments, and the robot executes them. This approach has the potential to dramatically accelerate the exploration of the chemical space around this compound.

The following table highlights the potential of integrating HTE and ML in the study of this compound:

| Technology | Application | Potential Outcome |

| High-Throughput Experimentation (HTE) | Rapid screening of reaction conditions | Efficient optimization of synthesis and transformations. |

| Machine Learning (ML) | Predictive modeling of reaction outcomes | Data-driven guidance for experimental design. |

| Bayesian Optimization | Iterative optimization of reaction parameters | Accelerated discovery of optimal reaction conditions. |

| Automated Synthesis Platforms | Closed-loop reaction discovery and optimization | Autonomous exploration of chemical reactivity. |

Exploration of New Mechanistic Pathways for this compound Reactivity

While the reactivity of this compound is largely dominated by the chemistry of its α,β-unsaturated ketone moiety, there is still much to be discovered about its potential to participate in new and unconventional mechanistic pathways.

Computational studies, such as DFT, can be employed to explore the potential energy surfaces of various reactions involving this compound. rsc.orgnih.gov This can lead to the discovery of novel reaction pathways and the prediction of unexpected products. For example, the possibility of this compound participating in pericyclic reactions or acting as a dienophile in Diels-Alder reactions under specific catalytic conditions could be investigated.

The study of the ambiphilic nature of the enone system could also reveal new reactivity patterns. Under certain conditions, the α-carbon could exhibit nucleophilic character, leading to reactions that are not typically observed for this class of compounds. The use of specialized catalysts or reaction conditions could unlock these novel mechanistic pathways.

Furthermore, the exploration of photochemical reactions of this compound could lead to the discovery of new transformations. researchgate.net The absorption of light can promote the molecule to an excited state with different reactivity, enabling reactions that are not accessible under thermal conditions.

The following table summarizes potential avenues for exploring new mechanistic pathways for this compound:

| Research Avenue | Potential Discovery | Methodology |

| Computational Mechanistic Studies (DFT) | Novel reaction pathways and intermediates | Calculation of potential energy surfaces. |

| Exploration of Ambiphilic Reactivity | Unconventional nucleophilic and electrophilic behavior | Use of specialized catalysts and reaction conditions. |

| Photochemical Transformations | Light-induced cycloadditions and rearrangements | Irradiation with light of specific wavelengths. |

| Catalysis-Enabled Novel Cycloadditions | Access to new heterocyclic and carbocyclic frameworks | Design of catalysts that promote unconventional reaction modes. |

Q & A

Q. What experimental design frameworks (e.g., PICO, FINER) are suitable for studies involving this compound?

- Methodological Answer :

- PICO : Define Population (reaction systems), Intervention (catalyst/solvent), Comparison (control reactions), Outcome (yield/selectivity).

- FINER : Ensure questions are Feasible (lab resources), Interesting (novel mechanisms), Novel (unexplored derivatives), Ethical (waste management), Relevant (drug synthesis applications) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.